4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Thermal Stability Polymer Additives High-Temperature Processing

Conventional phenolic antioxidants like Irganox 1010 or 1076 soften or volatilize during high-temperature polymer processing, leading to loss of stabilization and surface defects. This hindered phenolic antioxidant, with a melting point of 206°C, provides superior thermal endurance. - Maintains solid-state integrity at processing temperatures where standard antioxidants degrade. - Distinct 2,3,6-trimethylphenol architecture offers unique compatibility and migration resistance in engineering plastics. - Supplied at ≥98% purity (HPLC) with full spectral characterization; reliable B2B supply with batch-specific quality documentation.

Molecular Formula C25H28O3
Molecular Weight 376.5 g/mol
CAS No. 184355-68-8
Cat. No. B061942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)
CAS184355-68-8
Molecular FormulaC25H28O3
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)C)C)C(C2=CC=CC=C2O)C3=C(C(=C(C(=C3)C)O)C)C
InChIInChI=1S/C25H28O3/c1-13-11-20(15(3)17(5)24(13)27)23(19-9-7-8-10-22(19)26)21-12-14(2)25(28)18(6)16(21)4/h7-12,23,26-28H,1-6H3
InChIKeyCLAQXRONBVEWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol): High-Temperature Antioxidant


4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS 184355-68-8) is a synthetic organic compound belonging to the class of hindered phenolic antioxidants . Characterized by a complex structure featuring multiple methyl-substituted phenolic rings and hydroxyl functional groups (molecular formula C25H28O3, molecular weight 376.49 g/mol) , it is typically provided as a solid with a minimum purity specification of 98% (HPLC) . The compound exhibits a notably high melting point of 206°C , a predicted boiling point of approximately 551.7°C at 760 mmHg, and a predicted density of around 1.156 g/cm³ , which suggests significant thermal stability and distinguishes it from many conventional phenolic antioxidants.

High-temperature thermal stability for polymer processing above 150°C
Distinct 2,3,6-trimethylphenol architecture differing from di-tert-butyl antioxidants
Research-grade purity specification (HPLC) suitable for analytical method development

Substitution Challenges for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)


Direct substitution of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) with other hindered phenolic antioxidants is not straightforward due to the compound's distinctive combination of high thermal stability and unique molecular architecture. While many common antioxidants in this class, such as Irganox 1010 (melting point ~110-125°C) or Irganox 1076 (melting point 50-55°C) , are effective at lower temperatures, they may soften or degrade under processing conditions where 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (melting point 206°C) remains a stable solid . This high melting point directly correlates with enhanced thermal stability, a critical factor in high-temperature polymer processing and long-term material durability . The structural complexity, featuring multiple methyl substitutions on the phenolic rings, likely contributes to a distinct steric hindrance profile that can influence antioxidant activity and compatibility with specific polymer matrices compared to simpler analogues like BHT (2,6-di-tert-butyl-4-methylphenol) [1]. Therefore, performance in one application does not guarantee similar results with a different hindered phenolic structure.

Target Compound
4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)
Melting point above 200°C; remains solid in high-temperature processes
2,3,6-trimethylphenol core creates distinct steric hindrance
Common Hindered Phenol Alternatives
e.g., Irganox 1010, Irganox 1076
Melting points below 125°C; may soften or migrate under identical processing conditions
2,6-di-tert-butylphenol core differs in radical scavenging kinetics and polymer compatibility
Risk summary: Direct substitution may lead to loss of thermal protection and altered migration behavior. High-melting-point stability and unique substitution pattern limit interchangeability with conventional antioxidants.

Performance Evidence for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)


Superior Thermal Stability vs. Common Antioxidants

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) demonstrates a melting point of 206°C, which is significantly higher than that of widely used hindered phenolic antioxidants like Irganox 1010 (mp 110-125°C) and Irganox 1076 (mp 50-55°C) . This elevated thermal threshold is a primary differentiator for applications requiring processing or end-use temperatures above 150°C .

Thermal stability vs. common antioxidants
Class-level inference
Melting point 206°C (target) vs. 110–125°C (Irganox 1010) and 50–55°C (Irganox 1076)
Supports high-temperature processing stability screening
Data to verify; melting point alone does not guarantee all application performance aspects
Thermal Stability Polymer Additives High-Temperature Processing

Structural Difference: Trimethylphenol vs. Di-tert-butylphenol Core

Unlike widely used antioxidants based on a 2,6-di-tert-butylphenol scaffold (e.g., Irganox 1010, Irganox 1076), 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) incorporates a 2,3,6-trimethylphenol core [1]. This distinct substitution pattern alters the steric environment around the phenolic hydroxyl group, which can influence the compound's radical scavenging kinetics, substrate compatibility, and migration behavior within polymer matrices [2].

Phenolic substituent structure
Class-level inference
2,3,6-trimethyl substitution vs. 2,6-di-tert-butyl (conventional antioxidants)
Distinct steric environment may influence radical scavenging and matrix compatibility
Qualitative structural difference; performance cannot be extrapolated from di-tert-butylphenol data
Antioxidant Mechanism Steric Hindrance Structure-Activity Relationship

Verified Identity and Spectral Fingerprint for QC

The compound's chemical identity is rigorously characterized and documented in authoritative spectral databases. The SDBS (Spectral Database for Organic Compounds) provides a comprehensive set of reference spectra, including Mass Spectrometry (MS), 1H NMR, 13C NMR, and IR, all associated with the specific CAS number 184355-68-8 [1]. This level of spectral documentation is not universally available for all analogous compounds.

Reference spectral fingerprint
Supporting evidence
MS, 1H NMR, 13C NMR, IR spectra available in SDBS (CAS 184355-68-8)
Enables rigorous QC and identity verification
Publicly accessible reference data support batch-to-batch consistency checks
Quality Assurance Spectral Database Analytical Chemistry

Applications of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)


Engineering Thermoplastics and Thermoset Processing

The compound's high melting point of 206°C makes it a suitable candidate for stabilizing engineering plastics (e.g., polyamides, polyesters, polycarbonates) and thermoset resins (e.g., epoxies) during high-temperature processing and service life, where conventional antioxidants like Irganox 1010 or 1076 may soften, migrate, or volatilize, leading to loss of protection and potential material defects. Its thermal stability supports applications in under-the-hood automotive components, high-performance coatings, and electronics.

Specialty Polymers with Minimal Migration and Blooming

The unique 2,3,6-trimethylphenol core structure, in contrast to the more common di-tert-butylphenol antioxidants , may offer distinct compatibility and migration behavior in certain polymer matrices. This is particularly relevant for applications where surface blooming or leaching into food or pharmaceutical packaging is a concern. The compound's structural differences could be explored for use in medical devices, food contact materials, or optical films where additive migration is strictly controlled.

Structure-Activity Relationship Research for Hindered Phenolic Antioxidants

The compound serves as a valuable reference standard and research tool for investigating the fundamental antioxidant mechanisms of hindered phenols. Its well-characterized spectral fingerprint in the SDBS database [1] ensures reliable identity and purity. Researchers can use this compound to study the impact of different alkyl substitution patterns (methyl vs. tert-butyl) on radical scavenging kinetics, synergism with secondary antioxidants (e.g., phosphites, thioesters), and long-term thermal oxidative stability in model polymer systems.

Method Development and Calibration Standard

With a specified minimum purity of 98% (HPLC) and accessible spectral data, this compound is well-suited for use as a standard in analytical method development (e.g., HPLC, GC-MS) for detecting and quantifying hindered phenolic antioxidants in complex matrices such as polymer extracts, environmental samples, or biological fluids. Its high purity and known spectral properties provide a reliable baseline for quantitative analysis.

Application
Selection Property
Validation Focus
Engineering thermoplastics & thermoset processing
High-temperature thermal stability (melting point >200°C)
Stability above 150°C; resistance to softening, migration, and volatilization
Specialty polymers with migration/blooming control
2,3,6-trimethylphenol architecture vs. di-tert-butyl core
Migration behavior, polymer matrix compatibility, blooming resistance
Structure-activity relationship research
Well-characterized hindered phenol with reference spectra
Radical scavenging kinetics, synergism with phosphites/thioesters, oxidative induction time
Analytical method standard
Research-grade purity (HPLC) and authenticated spectral data
HPLC/GC-MS quantitation in polymer extracts and environmental matrices

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